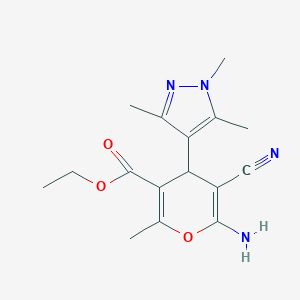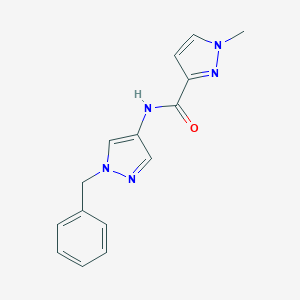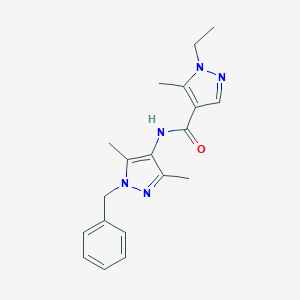![molecular formula C23H26N4O3 B280196 1-(4-BUTOXYPHENYL)-3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B280196.png)
1-(4-BUTOXYPHENYL)-3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BUTOXYPHENYL)-3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a combination of benzimidazole and pyrrolidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BUTOXYPHENYL)-3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-butoxybenzaldehyde with 1-ethyl-1H-benzimidazole-2-amine, followed by cyclization to form the pyrrolidinedione ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or other Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-BUTOXYPHENYL)-3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated benzimidazole derivatives.
Scientific Research Applications
1-(4-BUTOXYPHENYL)-3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-BUTOXYPHENYL)-3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting microtubule formation, which is crucial for cell division. This makes it a potential anti-cancer agent . The pyrrolidinedione ring may also interact with various enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone
- 2-((1-ethyl-1H-benzimidazol-2-yl)thio)-N’-(1-naphthylmethylene)acetohydrazide
Uniqueness
1-(4-BUTOXYPHENYL)-3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butoxyphenyl group provides lipophilicity, enhancing its ability to interact with lipid membranes, while the benzimidazole and pyrrolidinedione moieties offer multiple sites for chemical modification and biological interaction .
Properties
Molecular Formula |
C23H26N4O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-3-[(1-ethylbenzimidazol-2-yl)amino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H26N4O3/c1-3-5-14-30-17-12-10-16(11-13-17)27-21(28)15-19(22(27)29)25-23-24-18-8-6-7-9-20(18)26(23)4-2/h6-13,19H,3-5,14-15H2,1-2H3,(H,24,25) |
InChI Key |
WCKRUYRNBZKICK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=NC4=CC=CC=C4N3CC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=NC4=CC=CC=C4N3CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280121.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280122.png)

![ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B280125.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280128.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280130.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)
![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280136.png)
